molecular formula C23H23BrN2O5 B11313662 6-bromo-N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide

6-bromo-N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11313662
M. Wt: 487.3 g/mol
InChI Key: FNMCVROTMNNLMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-bromo-N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide typically involves multi-step organic reactions. The starting materials often include 4-methoxyphenyl derivatives, brominated compounds, and morpholine. The key steps in the synthesis may include:

    Bromination: Introduction of the bromine atom into the aromatic ring.

    Condensation: Formation of the chromene ring structure.

    Amidation: Introduction of the carboxamide group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically involving the chromene ring.

    Reduction: Reduction reactions may target the carbonyl group in the chromene structure.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

6-bromo-N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-bromo-N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-bromo-1-(4-methoxyphenyl)ethanone: Shares the brominated aromatic structure.

    4-hydroxy-2-quinolones: Similar chromene-like structure with diverse biological activities.

Uniqueness

6-bromo-N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its morpholine moiety, in particular, may contribute to its unique interactions with biological targets.

Properties

Molecular Formula

C23H23BrN2O5

Molecular Weight

487.3 g/mol

IUPAC Name

6-bromo-N-[2-(4-methoxyphenyl)-2-morpholin-4-ylethyl]-4-oxochromene-2-carboxamide

InChI

InChI=1S/C23H23BrN2O5/c1-29-17-5-2-15(3-6-17)19(26-8-10-30-11-9-26)14-25-23(28)22-13-20(27)18-12-16(24)4-7-21(18)31-22/h2-7,12-13,19H,8-11,14H2,1H3,(H,25,28)

InChI Key

FNMCVROTMNNLMS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(CNC(=O)C2=CC(=O)C3=C(O2)C=CC(=C3)Br)N4CCOCC4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.